molecular formula C11H15FN2O B1450706 5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide CAS No. 1871156-43-2

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide

Cat. No. B1450706
M. Wt: 210.25 g/mol
InChI Key: VWKRKJXMBXLJMY-UHFFFAOYSA-N
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Description

This compound is an important intermediate of the herbicide saflufenacil . It was synthesized from 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide .


Synthesis Analysis

The synthesis process involved dissolving 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide (3.5 g, 10 mmol) and NH4Cl (2.7 g, 50 mmol) in water (30 mL). Iron powder (1.7 g, 30 mmol) was then added in three batches and the resulting solution was stirred at 50 °C for 1 h .


Molecular Structure Analysis

The molecular structure of the compound is shown in the figure . The bond lengths and angles are very similar to those given in the literature .


Physical And Chemical Properties Analysis

The compound has a triclinic crystal structure with parameters a = 7.8107 (11) Å, b = 9.1644 (13) Å, c = 11.3521 (15) Å, α = 67.543 (2)°, β = 72.776(2)°, γ = 88.529(2)°, V = 713.76 (17) Å3 .

Scientific Research Applications

Synthesis of Androgen Receptor Antagonists

The compound "5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide" has been used in the synthesis of androgen receptor antagonists like MDV3100, which have implications in the treatment of hormone-sensitive cancers such as prostate cancer. This synthesis involves multiple steps, including amidation, reduction, and alkylation, demonstrating the compound's versatility in complex organic synthesis (Li Zhi-yu, 2012).

Fluorescent Detection of Metal Ions

The structural versatility of "5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide" allows it to be part of fluorescent probes for metal ions such as Cd2+ and Zn2+. These probes have been used in the dual off–on and on–off fluorescent detection, highlighting the compound's potential in environmental monitoring and analytical chemistry (Qin Xu et al., 2014).

Radiosynthesis for PET Imaging

The compound plays a crucial role in the radiosynthesis of new radiobrominated and radioiodinated ligands, which are useful in positron emission tomography (PET) imaging for studying various receptors in the brain. This application underscores its importance in the development of diagnostic tools in neurology and oncology (D. Terrière et al., 1997).

Antimicrobial Applications

Another interesting application is in the synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. This indicates the compound's potential use in developing new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (N. Desai et al., 2013).

properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-6(2)14-11(15)8-5-10(13)9(12)4-7(8)3/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRKJXMBXLJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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